![molecular formula C18H13NO5S2 B2773736 (E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 638137-47-0](/img/structure/B2773736.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H13NO5S2 and its molecular weight is 387.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of thiazolidin-4-one derivatives, including compounds similar to the one of interest, has been extensively studied to understand their structural and chemical properties. For instance, the synthesis of zinc phthalocyanines substituted with new Schiff base derivatives has been reported, showcasing the importance of such compounds in developing photosensitizers for photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020). Additionally, the structural characterizations of thioxothiazolidin-4-one derivatives through methods like X-ray analysis have provided insights into their molecular geometry and potential for hydrogen bonding, which are crucial for their biological activities (Delgado et al., 2005).
Biological Activities
The compound and its derivatives have been evaluated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, certain thiazolidinone compounds have shown promising anticancer activities against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines (Havrylyuk et al., 2010). Similarly, the antimicrobial activity of rhodanine-3-acetic acid derivatives, which share structural similarities with the compound of interest, has been demonstrated against a panel of bacteria, mycobacteria, and fungi, highlighting the potential of these compounds in addressing antibiotic resistance (Krátký, Vinšová, & Stolaříková, 2017).
properties
IUPAC Name |
(5E)-3-(1,3-benzodioxol-5-yl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S2/c1-22-14-6-10(2-4-12(14)20)7-16-17(21)19(18(25)26-16)11-3-5-13-15(8-11)24-9-23-13/h2-8,20H,9H2,1H3/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEMVOFCBJNZBB-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one |
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